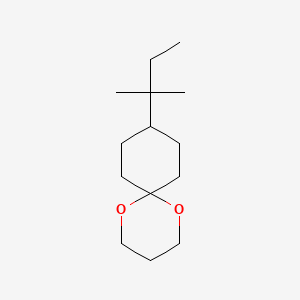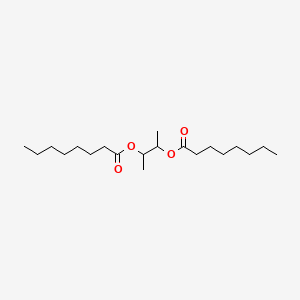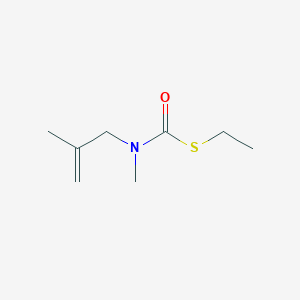
Dimethyl 3-phenylprop-2-en-1-yl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 3-phenylprop-2-en-1-yl phosphate is an organophosphorus compound with the molecular formula C11H15O4P It is characterized by the presence of a phosphate group attached to a phenylpropene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 3-phenylprop-2-en-1-yl phosphate typically involves the reaction of 3-phenylprop-2-en-1-ol with dimethyl phosphorochloridate. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, leading to higher efficiency and yield. The use of automated systems also minimizes human error and ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 3-phenylprop-2-en-1-yl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the dimethyl phosphate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are employed in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Phosphite or phosphine derivatives.
Substitution: Various substituted phosphates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 3-phenylprop-2-en-1-yl phosphate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of phosphatases.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of flame retardants and plasticizers.
Wirkmechanismus
The mechanism of action of dimethyl 3-phenylprop-2-en-1-yl phosphate involves its interaction with molecular targets such as enzymes. The phosphate group can mimic the natural substrate of phosphatases, leading to competitive inhibition. This inhibition can disrupt various biochemical pathways, making it a valuable tool in biochemical research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 3-phenylprop-2-en-1-yl phosphite
- Dimethyl 3-phenylprop-2-en-1-yl phosphine
- Dimethyl 3-phenylprop-2-en-1-yl phosphonate
Uniqueness
Dimethyl 3-phenylprop-2-en-1-yl phosphate is unique due to its specific phosphate group, which imparts distinct chemical reactivity and biological activity. Compared to its phosphite, phosphine, and phosphonate analogs, it exhibits different reactivity patterns and biological interactions, making it a versatile compound in various applications.
Eigenschaften
CAS-Nummer |
64960-08-3 |
|---|---|
Molekularformel |
C11H15O4P |
Molekulargewicht |
242.21 g/mol |
IUPAC-Name |
dimethyl 3-phenylprop-2-enyl phosphate |
InChI |
InChI=1S/C11H15O4P/c1-13-16(12,14-2)15-10-6-9-11-7-4-3-5-8-11/h3-9H,10H2,1-2H3 |
InChI-Schlüssel |
USKTWJWULBPTNK-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OCC=CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)
![N-Methyl-N'-(2-{[1-(5-methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethyl)thiourea](/img/structure/B14486717.png)
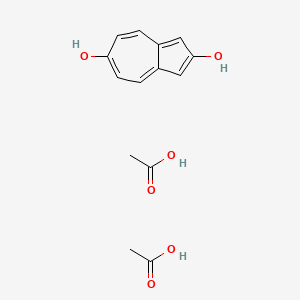
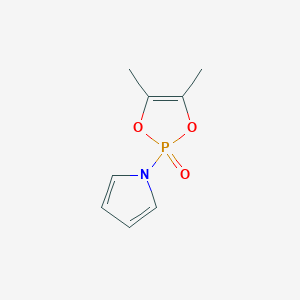
![Ethyl acetamido[(3-methylbutyl)sulfanyl]acetate](/img/structure/B14486739.png)


